molecular formula C26H31NO6 B14905914 N-Fmoc-N-(5-(tert-butoxy)-5-oxobutyl)glycine

N-Fmoc-N-(5-(tert-butoxy)-5-oxobutyl)glycine

Cat. No.: B14905914
M. Wt: 453.5 g/mol
InChI Key: LISBIRXDRLHWQN-UHFFFAOYSA-N
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Description

N-Fmoc-N-(5-(tert-butoxy)-5-oxobutyl)glycine is a synthetic compound used primarily in organic chemistry and biochemistry. It is a derivative of glycine, an amino acid, and features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The compound is often utilized in peptide synthesis and other chemical reactions where protection of the amino group is necessary.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N-(5-(tert-butoxy)-5-oxobutyl)glycine typically involves the following steps:

    Protection of Glycine: Glycine is first protected using the Fmoc group. This is achieved by reacting glycine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Introduction of the tert-Butoxy Group: The protected glycine is then reacted with tert-butyl bromoacetate to introduce the tert-butoxy group. This reaction is usually carried out in an organic solvent like dichloromethane.

    Oxidation: The resulting compound is oxidized to form the final product, this compound. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-N-(5-(tert-butoxy)-5-oxobutyl)glycine undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products Formed

    Deprotected Glycine Derivatives: Removal of the Fmoc group yields free amino derivatives.

    Substituted Glycine Derivatives: Substitution reactions yield various functionalized glycine derivatives.

Scientific Research Applications

N-Fmoc-N-(5-(tert-butoxy)-5-oxobutyl)glycine has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Bioconjugation: Employed in the conjugation of biomolecules for research in biochemistry and molecular biology.

    Medicinal Chemistry: Utilized in the development of pharmaceutical compounds and drug delivery systems.

    Material Science: Applied in the synthesis of novel materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of N-Fmoc-N-(5-(tert-butoxy)-5-oxobutyl)glycine involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The tert-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-N-methyl-D-glutamic acid 5-tert-butyl ester: Another Fmoc-protected amino acid derivative with a similar structure.

    N-Fmoc-N-(5-tert-butoxy-5-oxopentyl)glycine: A closely related compound with a slightly different carbon chain length.

Uniqueness

N-Fmoc-N-(5-(tert-butoxy)-5-oxobutyl)glycine is unique due to its specific combination of protecting groups and functional groups, making it particularly useful in peptide synthesis and other applications requiring selective protection and reactivity.

Properties

Molecular Formula

C26H31NO6

Molecular Weight

453.5 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[5-[(2-methylpropan-2-yl)oxy]-5-oxopentyl]amino]acetic acid

InChI

InChI=1S/C26H31NO6/c1-26(2,3)33-24(30)14-8-9-15-27(16-23(28)29)25(31)32-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22H,8-9,14-17H2,1-3H3,(H,28,29)

InChI Key

LISBIRXDRLHWQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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